molecular formula C10H12BrN B061038 (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 176707-78-1

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B061038
M. Wt: 226.11 g/mol
InChI Key: WMALPFDUOAVVMB-JTQLQIEISA-N
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Patent
US07304065B2

Procedure details

This material is commercially available, however, it can be successfully prepared by the following procedure. To a solution of the 6-bromo 2-tetralone (0.288 g, 1.280 mmol) and NH4OAc (0.986 g, 10 eq.) in MeOH (40 mL) is added NaCNBH3 (0.097 g, 1.2 eq) at room temperature. The resulting yellow solution is stirred at that temperature for 20 hours, then acidified with 0.1 M HCl to pH 2.0. The mixture is extracted with CH2Cl2 twice. The aqueous layer is basified with 1.0 N NaOH to pH 10 then extracted with CH2Cl2 three times. The extracts are dried over anhydrous MgSO4 and concentrated in vacuo to afford 0.8 g (44% yield) of the desired product as a yellow oil which is used without further purification. 1H NMR (300 MHz, CD3OD) δ 7.27-7.35 (m, 8H), 7.05 (d, J=8.4 Hz, 4H), 3.56 (m, 1H), 3.17 (dd, J=3.9, 16.2 Hz, 1H), 2.95 (m, 2H), 2.81 (dd, J=9.9, 16.2 Hz, 1H), 2.19-2.29 (m, 1H), 1.79-1.92 (m, 1H); 13C NMR (75 MHz, CD3OD) δ 137.3, 131.5, 131.4, 130.9, 120.1, 47.4, 26.9, 26.7; LRMS: 226.1 (M+H), 209 (M+H−NH3).
Quantity
0.288 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
0.986 g
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7](=O)[CH2:6][CH2:5]2.[BH3-]C#[N:15].[Na+].Cl>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:15])[CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.288 g
Type
reactant
Smiles
BrC=1C=C2CCC(CC2=CC1)=O
Name
NH4OAc
Quantity
0.986 g
Type
reactant
Smiles
Name
Quantity
0.097 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting yellow solution is stirred at that temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
however, it can be successfully prepared by the following procedure
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with CH2Cl2 twice
EXTRACTION
Type
EXTRACTION
Details
then extracted with CH2Cl2 three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=C2CCC(CC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 276.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07304065B2

Procedure details

This material is commercially available, however, it can be successfully prepared by the following procedure. To a solution of the 6-bromo 2-tetralone (0.288 g, 1.280 mmol) and NH4OAc (0.986 g, 10 eq.) in MeOH (40 mL) is added NaCNBH3 (0.097 g, 1.2 eq) at room temperature. The resulting yellow solution is stirred at that temperature for 20 hours, then acidified with 0.1 M HCl to pH 2.0. The mixture is extracted with CH2Cl2 twice. The aqueous layer is basified with 1.0 N NaOH to pH 10 then extracted with CH2Cl2 three times. The extracts are dried over anhydrous MgSO4 and concentrated in vacuo to afford 0.8 g (44% yield) of the desired product as a yellow oil which is used without further purification. 1H NMR (300 MHz, CD3OD) δ 7.27-7.35 (m, 8H), 7.05 (d, J=8.4 Hz, 4H), 3.56 (m, 1H), 3.17 (dd, J=3.9, 16.2 Hz, 1H), 2.95 (m, 2H), 2.81 (dd, J=9.9, 16.2 Hz, 1H), 2.19-2.29 (m, 1H), 1.79-1.92 (m, 1H); 13C NMR (75 MHz, CD3OD) δ 137.3, 131.5, 131.4, 130.9, 120.1, 47.4, 26.9, 26.7; LRMS: 226.1 (M+H), 209 (M+H−NH3).
Quantity
0.288 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
0.986 g
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7](=O)[CH2:6][CH2:5]2.[BH3-]C#[N:15].[Na+].Cl>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:15])[CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.288 g
Type
reactant
Smiles
BrC=1C=C2CCC(CC2=CC1)=O
Name
NH4OAc
Quantity
0.986 g
Type
reactant
Smiles
Name
Quantity
0.097 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting yellow solution is stirred at that temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
however, it can be successfully prepared by the following procedure
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with CH2Cl2 twice
EXTRACTION
Type
EXTRACTION
Details
then extracted with CH2Cl2 three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=C2CCC(CC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 276.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.